Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- (9CI) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a pyrrolidine ring, a phenyl group, and a carbamate ester. These structural features contribute to its reactivity and functionality in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a chiral alcohol with a carbamate ester. One common method involves the use of biocatalysis, where enzymes such as Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569 are employed to achieve high yields of the desired chiral alcohol . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable chemical processes. These processes often utilize chemical catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and phenyl group allows for specific interactions with active sites, influencing the compound’s efficacy and selectivity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [3-hydroxy-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-methyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and chiral centers This combination allows for distinct reactivity and selectivity in chemical reactions and biological interactions
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22) |
InChI Key |
VDMHJZJTYWEJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.